molecular formula C15H13N5OS B11982950 4-((2-Methoxybenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-((2-Methoxybenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11982950
M. Wt: 311.4 g/mol
InChI Key: WEQCGEJPIJOVGF-LICLKQGHSA-N
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Description

4-((2-Methoxybenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxybenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxybenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-((2-Methoxybenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((2-Methoxybenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Hydroxybenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Chlorobenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((2-Methoxybenzylidene)amino)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets or alter its chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-[(E)-(2-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5OS/c1-21-13-5-3-2-4-12(13)10-17-20-14(18-19-15(20)22)11-6-8-16-9-7-11/h2-10H,1H3,(H,19,22)/b17-10+

InChI Key

WEQCGEJPIJOVGF-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=NC=C3

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=NC=C3

Origin of Product

United States

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